molecular formula C5H7NOS B1622968 4,5-Dimethyl-1,3-oxazole-2-thiol CAS No. 6670-14-0

4,5-Dimethyl-1,3-oxazole-2-thiol

Cat. No.: B1622968
CAS No.: 6670-14-0
M. Wt: 129.18 g/mol
InChI Key: XEJIHKUDPINBCS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-oxazole-2-thiol is a heterocyclic compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol . This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups and a thiol group attached. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,3-oxazole-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted oxazole derivatives.

Comparison with Similar Compounds

4,5-Dimethyl-1,3-oxazole-2-thiol can be compared with other similar compounds, such as:

  • 2-Mercaptobenzoxazole
  • 2,2′-Dithiobis(benzothiazole)
  • 2-Mercaptobenzimidazole
  • 2-Naphthalenethiol
  • 2-Mercaptobenzothiazole
  • 6-Amino-2-mercaptobenzothiazole
  • 2-Mercaptoimidazole
  • 2-Thiazoline-2-thiol

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the oxazole ring and thiol group in this compound contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

4,5-dimethyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-3-4(2)7-5(8)6-3/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJIHKUDPINBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216851
Record name 2(3H)-Oxazolethione, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6670-14-0
Record name 2(3H)-Oxazolethione, 4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006670140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6670-14-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Oxazolethione, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-oxazole-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1,3-oxazole-2-thiol
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Reactant of Route 6
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